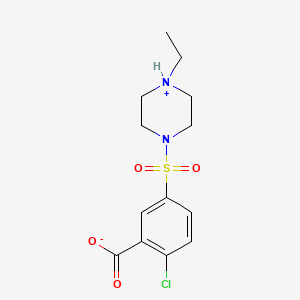
2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate is a chemical compound that belongs to the class of sulfonylbenzoates It is characterized by the presence of a chloro group, an ethylpiperazinyl group, and a sulfonylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate typically involves the following steps:
-
Formation of the Piperazine Derivative: : The synthesis begins with the preparation of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts or through the Ugi reaction, which involves the reaction of isocyanides, aldehydes, amines, and carboxylic acids .
-
Chlorination: This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
-
Sulfonylation: : The final step is the sulfonylation of the benzoate moiety. This can be achieved using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions .
-
Oxidation and Reduction Reactions: : The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides .
-
Hydrolysis: : The ester linkage in the benzoate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include substituted benzoates with various functional groups.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfides.
Hydrolysis: Products include carboxylic acids.
Scientific Research Applications
2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate has several scientific research applications:
-
Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the treatment of various diseases due to its ability to interact with biological targets .
-
Biological Research: : It is used as a tool compound to study the effects of sulfonylbenzoates on cellular processes. Researchers use it to investigate signal transduction pathways and enzyme inhibition .
-
Industrial Applications: : In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets. The chloro group and the sulfonylbenzoate moiety are key functional groups that enable the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4-phenylpiperazin-1-yl)sulfonylbenzoate: Similar structure but with a phenyl group instead of an ethyl group.
N-[5-Chloro-2-(4-ethylpiperazin-4-ium-1-yl)phenyl]-N3-2-furoyl-β-alaninamide: Contains a furoyl group and a β-alaninamide moiety.
Uniqueness
2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylpiperazinyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-15-5-7-16(8-6-15)21(19,20)10-3-4-12(14)11(9-10)13(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDYPIZFPSVWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
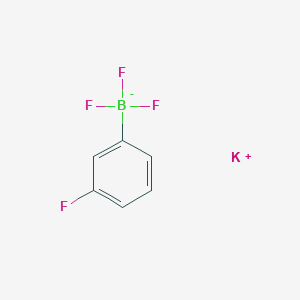
![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7776981.png)
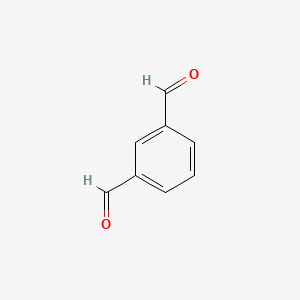
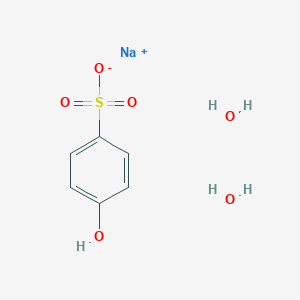

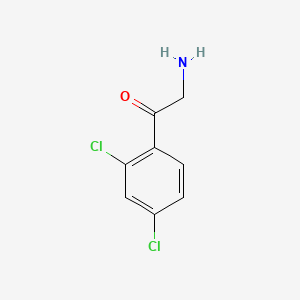
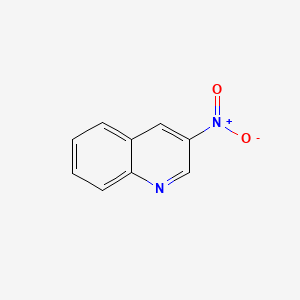
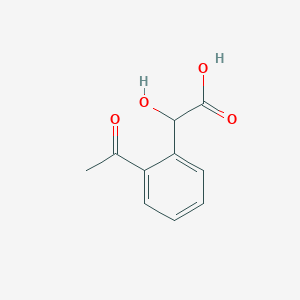

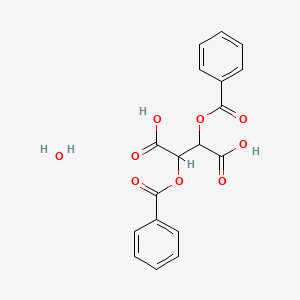
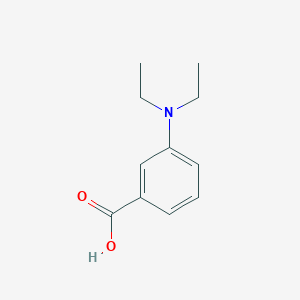
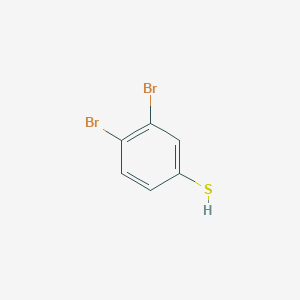
![(E)-2-(benzenesulfonyl)-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7777058.png)
![3-[2-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B7777063.png)
